Oryzanol C
Overview
Description
24-Methylenecycloartanyl ferulate is a compound belonging to the γ-oryzanol family, which is a mixture of ferulic acid esters of triterpene alcohols and plant sterols. This compound is known for its potential pharmacological activities, including anti-cholesterol, anti-platelet aggregation, and anti-tumor properties .
Mechanism of Action
Target of Action
Oryzanol C, also known as 24-methylenecycloartanol ferulate, is a compound belonging to the γ-oryzanol family . The primary target of 24-methylenecycloartanol ferulate is the Akt1 protein . Akt1 is a serine/threonine kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
24-methylenecycloartanol ferulate interacts with its target, Akt1, in an ATP-competitive manner . This means that 24-methylenecycloartanol ferulate competes with ATP for binding to the Akt1 protein, thereby inhibiting the protein’s activity . This interaction results in changes in cellular processes controlled by Akt1, such as cell proliferation and survival .
Biochemical Pathways
The interaction of 24-methylenecycloartanol ferulate with Akt1 affects several biochemical pathways. For instance, it can influence the PI3K/Akt/mTOR pathway, which is involved in cell cycle regulation and growth . By inhibiting Akt1, 24-methylenecycloartanol ferulate can disrupt this pathway, potentially leading to reduced cell proliferation and survival .
Pharmacokinetics
The pharmacokinetics of 24-methylenecycloartanol ferulate, as part of the γ-oryzanol complex, have been studied. It has been found that γ-oryzanol is readily absorbed by the intestine and is found in high concentrations in the plasma after 1 hour of oral administration . This suggests that 24-methylenecycloartanol ferulate, as a component of γ-oryzanol, may have similar absorption and distribution properties .
Result of Action
The molecular and cellular effects of 24-methylenecycloartanol ferulate’s action are diverse due to its interaction with Akt1. For example, it has been found to enhance parvin-beta expression within human breast cancer cells . Parvin-beta is a protein that plays a crucial role in cell adhesion and spreading, and its upregulation can influence cell behavior .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 24-methylenecycloartanol ferulate. For instance, the presence of other compounds in the diet, such as those found in rice bran oil, can affect the absorption and bioavailability of 24-methylenecycloartanol ferulate . Additionally, factors such as pH and temperature could potentially impact the stability of the compound .
Biochemical Analysis
Biochemical Properties
Oryzanol C has been found to interact with various biomolecules. It has been shown to downregulate the expression of genes that encode proteins related to adiposity (CCAAT/enhancer binding proteins (C/EBPs)), inflammatory responses (nuclear factor kappa-B (NF-κB)), and metabolic syndrome (peroxisome proliferator-activated receptors (PPARs)) . These interactions are likely to contribute to the wide range of beneficial activities exhibited by this compound.
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It acts to ameliorate insulin activity, cholesterol metabolism, and associated chronic inflammation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its antioxidant properties, which trigger a complex network of interactions and signals . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has antioxidant activity, which could potentially influence its stability and degradation over time .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been associated with the amelioration of insulin activity and cholesterol metabolism . It also interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 24-Methylenecycloartanyl ferulate can be synthesized through the esterification of 24-methylenecycloartanol with ferulic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: In industrial settings, 24-Methylenecycloartanyl ferulate is often isolated from natural sources such as rice bran oil and barley. The process involves extraction, purification using high-performance liquid chromatography (HPLC), and identification through techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 24-Methylenecycloartanyl ferulate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form 24-methylenecycloartanol.
Substitution: It can participate in substitution reactions where the ferulate moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products:
- Oxidized derivatives of 24-Methylenecycloartanyl ferulate.
- 24-Methylenecycloartanol from reduction reactions.
- Substituted ferulate derivatives from substitution reactions .
Scientific Research Applications
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Medicine: It is being investigated for its anti-cancer, anti-inflammatory, and anti-oxidative properties
Comparison with Similar Compounds
- Cycloartenyl ferulate
- Campesteryl ferulate
- Sitosteryl ferulate
Comparison: 24-Methylenecycloartanyl ferulate is unique due to its specific interaction with PPARγ2 and its potent anti-cancer properties. While other similar compounds like cycloartenyl ferulate and campesteryl ferulate also exhibit health benefits, 24-Methylenecycloartanyl ferulate stands out for its ability to inhibit the Akt/mTOR pathway and promote parvin-beta expression .
Properties
IUPAC Name |
[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H60O4/c1-26(2)27(3)10-11-28(4)30-18-20-39(8)34-16-15-33-37(5,6)35(19-21-40(33)25-41(34,40)23-22-38(30,39)7)45-36(43)17-13-29-12-14-31(42)32(24-29)44-9/h12-14,17,24,26,28,30,33-35,42H,3,10-11,15-16,18-23,25H2,1-2,4-9H3/b17-13+/t28-,30-,33+,34+,35+,38-,39+,40-,41+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSUVXVGZSMGDJ-YVMHCORFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H60O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
469-36-3 | |
Record name | Oryzanol C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ORYZANOL C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF5P8298M3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 24-methylenecycloartanol ferulate and where is it found?
A1: 24-Methylenecycloartanol ferulate, also known as oryzanol C, is a triterpenoid ester primarily found in rice bran oil. [, , ] This compound belongs to a group of phytochemicals collectively known as gamma-oryzanol, which exhibits various biological activities. [, ]
Q2: What are the potential health benefits of 24-methylenecycloartanol ferulate?
A2: Studies have shown that 24-methylenecycloartanol ferulate exhibits anti-inflammatory properties. In particular, it demonstrated significant inhibitory effects against 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice. [] Furthermore, it significantly inhibited the tumor-promoting effects of TPA in 7,12-dimethylbenz[a]anthracene-initiated mice, suggesting potential anti-cancer properties. []
Q3: How was the structure of 24-methylenecycloartanol ferulate elucidated?
A4: Initial studies on oryzanol B, a mixture primarily composed of oryzanol A and this compound, involved saponification to yield alcohol B. [] Acetylation of alcohol B followed by ozonolysis produced key degradation products, 24-oxocycloartanyl acetate and 3β-acetoxy-25, 26, 27-trisnorcycloartan-24-oic acid. [] These findings, along with comparisons to known triterpenes in rice bran oil, led to the structural characterization of 24-methylenecycloartanol ferulate. []
Q4: Are there any analytical techniques used to study the distribution of 24-methylenecycloartanol ferulate within rice grains?
A5: While specific studies on the spatial distribution of 24-methylenecycloartanol ferulate within rice grains are limited, desorption electrospray ionization mass spectrometry imaging (DESI-MSI) has been successfully employed to map the distribution of related compounds in different rice landraces. [] This technique revealed the localized presence of oryzanol A and this compound in the bran region of rice grains, suggesting a similar distribution pattern for 24-methylenecycloartanol ferulate. []
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